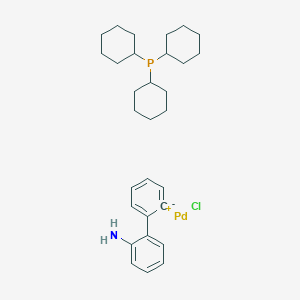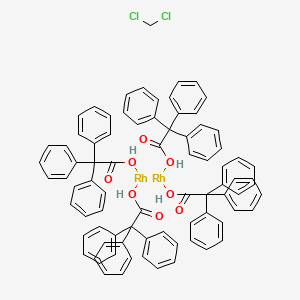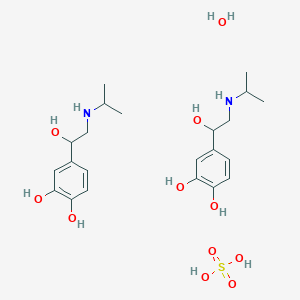
Epoprostenol sodium, United States PharmacopeiaReference Standard
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epoprostenol sodium, also known as prostaglandin I2 sodium salt, is a synthetic analog of prostacyclin. It is a potent vasodilator and inhibitor of platelet aggregation. This compound is primarily used in the treatment of pulmonary arterial hypertension and is recognized for its ability to improve hemodynamics in patients .
準備方法
Synthetic Routes and Reaction Conditions: Epoprostenol sodium is synthesized through a multi-step process involving the cyclization of prostaglandin precursors. The synthesis typically starts with the preparation of a prostaglandin intermediate, which undergoes a series of reactions including oxidation, reduction, and esterification to form the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of epoprostenol sodium involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the compound through crystallization and chromatography techniques to meet the standards set by the United States Pharmacopeia .
化学反応の分析
Types of Reactions: Epoprostenol sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve the use of halogenating agents and catalysts.
Major Products Formed: The major products formed from these reactions include various epoprostenol derivatives, which can have different pharmacological properties and applications .
科学的研究の応用
Epoprostenol sodium has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Studied for its effects on cellular signaling pathways and its role in vascular biology.
Medicine: Extensively used in clinical research for the treatment of pulmonary arterial hypertension and other cardiovascular diseases.
Industry: Employed in the pharmaceutical industry for the development of new drugs and therapeutic agents.
作用機序
Epoprostenol sodium exerts its effects by binding to prostacyclin receptors on the surface of endothelial cells and platelets. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in vasodilation and inhibition of platelet aggregation. The molecular targets involved include the prostacyclin receptor and downstream signaling pathways .
類似化合物との比較
Treprostinil: Another prostacyclin analog used for similar therapeutic purposes.
Iloprost: A synthetic analog with a longer half-life compared to epoprostenol.
Prostaglandin E1: Used for its vasodilatory effects but has different receptor targets.
Uniqueness: Epoprostenol sodium is unique due to its rapid onset of action and short half-life, making it suitable for acute management of pulmonary arterial hypertension. Its specific binding to prostacyclin receptors and the resulting potent vasodilatory effects distinguish it from other similar compounds .
特性
分子式 |
C20H31NaO5 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
sodium;(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-ylidene]pentanoate |
InChI |
InChI=1S/C20H32O5.Na/c1-2-3-4-8-15(21)10-11-16-17(22)12-18-20(16)14(13-25-18)7-5-6-9-19(23)24;/h7,10-11,15-18,20-22H,2-6,8-9,12-13H2,1H3,(H,23,24);/q;+1/p-1/b11-10+,14-7-;/t15-,16-,17+,18-,20+;/m0./s1 |
InChIキー |
OURCVRVJQMLUNA-QFDVFERUSA-M |
異性体SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1/C(=C\CCCC(=O)[O-])/CO2)O)O.[Na+] |
正規SMILES |
CCCCCC(C=CC1C(CC2C1C(=CCCCC(=O)[O-])CO2)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![calcium;(3Z)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate](/img/structure/B12058752.png)


![5H-Benzo[b]phosphindole, 5-chloro-](/img/structure/B12058763.png)






![4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12058819.png)



